molecular formula C8H6BrFO3 B3026951 Methyl 4-bromo-2-fluoro-6-hydroxybenzoate CAS No. 1193162-18-3

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Cat. No.: B3026951
CAS No.: 1193162-18-3
M. Wt: 249.03
InChI Key: QXWLOFCMJIYTHD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Mechanism of Action

Mode of Action:

The benzylic position of Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is a site of interest. Benzylic compounds often undergo reactions at this position due to the relative stability of the resulting radicals. For instance, N-bromosuccinimide (NBS) can abstract a hydrogen atom from the benzylic position, forming a succinimidyl radical (S·). This radical can then react with the compound, leading to the formation of a brominated product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can be synthesized through several methods. One common route involves the esterification of 4-bromo-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Biological Activity

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 1193162-18-3) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Formula: C₈H₆BrF O₃
  • Molecular Weight: 249.03 g/mol

The compound features a hydroxyl group, a bromine atom, and a fluorine atom attached to a benzoate structure, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The benzylic position is particularly reactive, allowing for potential substitution reactions that can influence its biological effects. The compound may act as an inhibitor for specific enzymes or receptors due to its structural configuration.

Enzyme Inhibition Studies

Recent studies have investigated the compound's inhibitory effects on human monoamine oxidases (hMAO-A and hMAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can have significant therapeutic implications in treating neurological disorders such as Parkinson's disease.

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD

In Vitro Studies

  • Monoamine Oxidase Inhibition: Research indicated that this compound exhibits potent inhibitory activity against hMAO-B, which is essential for dopamine metabolism. The compound's IC50 values suggest significant potential as a therapeutic agent for Parkinson's disease treatment .
  • Cell Proliferation Assays: Additional studies have shown that the compound may influence cell proliferation in various cancer cell lines, indicating potential anti-cancer properties. However, further research is necessary to elucidate the underlying mechanisms.

Case Studies

A notable study highlighted the compound's effects on neuroprotection in cellular models exposed to oxidative stress. The findings suggested that it could enhance cell viability and reduce apoptosis in neuronal cells, which is promising for neurodegenerative disease therapies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • Blood-Brain Barrier Permeability: The compound is classified as a blood-brain barrier (BBB) permeant, which is crucial for central nervous system (CNS) drug development.
  • Safety Profile: Preliminary toxicity assessments suggest low cytotoxicity; however, comprehensive toxicological evaluations are required to establish safety for clinical use.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLOFCMJIYTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735970
Record name Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193162-18-3
Record name Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-bromo-2,6-difluorobenzoate (0.5 g, 2.0 mmol), 2-butyn-1-ol (0.16 ml, 2.1 mmol), potassium tertbutoxide (0.47 g, 4.2 mmol) in dry DMSO (5 ml) was heated in a microwave oven at 125° C. for 2.5 min. The reaction mixture was cooled to ambient temperature and quenched with water. The mixture was acidified with aqueous HCl (1 M) and extracted with EtOAc, dried (Na2SO4), filtered and evaporated to dryness to afford an oil. Purification by flash column chromatography (isooctane/EtOAc 10:1) gave the title compound (0.19 g, 35%). MS m/z (rel. intensity, 70 eV) 250 (M+, 43), 248 (M+, 44), 218 (96), 216 (bp), 190 (44),188 (45).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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